Eniporide hydrochloride
Overview
Description
EMD-96785 hydrochloride, also known as eniporide hydrochloride, is a potent inhibitor of the sodium/hydrogen exchange process. This compound specifically targets the sodium/hydrogen exchanger isoform 1, playing a crucial role in regulating intracellular pH and sodium levels. It has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-96785 hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core benzene ring structure.
Introduction of functional groups: Various functional groups such as amines, carboxyl groups, and sulfonamides are introduced through substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of EMD-96785 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: EMD-96785 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, amines, and carboxylic acids are employed under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of EMD-96785 hydrochloride with modified functional groups, which can have different biological activities .
Scientific Research Applications
EMD-96785 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the sodium/hydrogen exchange process and its role in various chemical reactions.
Biology: The compound is used to investigate the physiological and pathological roles of sodium/hydrogen exchangers in cellular processes.
Medicine: EMD-96785 hydrochloride has potential therapeutic applications in treating cardiovascular diseases, particularly in reducing ischemic injury and heart failure.
Industry: It is used in the development of new drugs targeting sodium/hydrogen exchangers and in the study of ion transport mechanisms .
Mechanism of Action
EMD-96785 hydrochloride exerts its effects by inhibiting the sodium/hydrogen exchanger isoform 1. This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, leading to a reduction in intracellular sodium levels and an increase in intracellular pH. The compound’s primary molecular target is the sodium/hydrogen exchanger isoform 1, and its action involves blocking the exchanger’s activity, thereby modulating cellular ion homeostasis .
Comparison with Similar Compounds
Cariporide: Another sodium/hydrogen exchanger inhibitor with similar applications in cardiovascular research.
Zoniporide: A selective inhibitor of the sodium/hydrogen exchanger isoform 1, used in studies of myocardial ischemia.
Tenapanor hydrochloride: An inhibitor of the sodium/hydrogen exchanger isoform 3, primarily used in gastrointestinal research
Uniqueness of EMD-96785 Hydrochloride: EMD-96785 hydrochloride is unique due to its high specificity for the sodium/hydrogen exchanger isoform 1 and its potent inhibitory effects. This specificity makes it a valuable tool in studying the physiological and pathological roles of this exchanger, particularly in cardiovascular diseases .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLKKCAKGABAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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